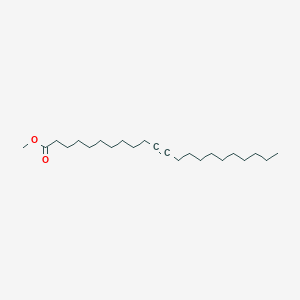
Methyl docos-11-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl docos-11-ynoate is an organic compound with the molecular formula C23H42O2 It is a methyl ester derivative of docosynoic acid, characterized by the presence of a triple bond at the 11th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl docos-11-ynoate can be synthesized through several methods. One common approach involves the esterification of docosynoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Another method involves the alkylation of a suitable precursor, such as a brominated docosanoic acid derivative, followed by dehydrohalogenation to introduce the triple bond. This method may require the use of strong bases like sodium or potassium tert-butoxide and high temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum-based systems, can enhance the efficiency of the esterification process. Additionally, advanced purification techniques, including distillation and chromatography, are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl docos-11-ynoate undergoes several types of chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form epoxides or diketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Hydrogenation of the triple bond can yield the corresponding alkane or alkene derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is often employed.
Substitution: Reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Alkanes, alkenes
Substitution: Functionalized esters, alcohols
Scientific Research Applications
Methyl docos-11-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with acetylenic functionalities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of methyl docos-11-ynoate involves its interaction with various molecular targets and pathways. The triple bond in the compound can participate in cycloaddition reactions, forming reactive intermediates that can interact with biological macromolecules. Additionally, the ester group can undergo hydrolysis, releasing docosynoic acid, which may exert biological effects through its interaction with cellular membranes and enzymes.
Comparison with Similar Compounds
Methyl docos-11-ynoate can be compared with other acetylenic fatty acid methyl esters, such as:
Methyl octadec-9-ynoate: Similar in structure but with a shorter carbon chain.
Methyl hexadec-9-ynoate: Another acetylenic ester with an even shorter chain length.
Methyl 11-docosenoate: Lacks the triple bond, having a double bond instead.
Properties
CAS No. |
62573-51-7 |
|---|---|
Molecular Formula |
C23H42O2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
methyl docos-11-ynoate |
InChI |
InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-11,14-22H2,1-2H3 |
InChI Key |
JTXNYBGCIVTHDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















